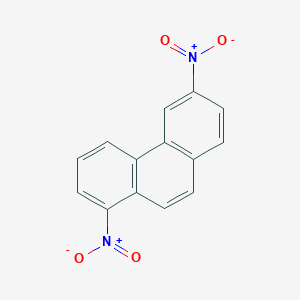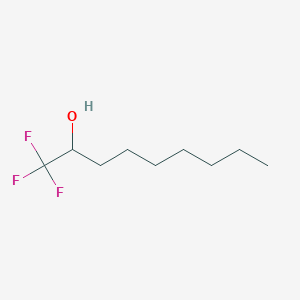
(s)-(-)-1,1,1-Trifluorononan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, yields, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, spectral properties, etc .Applications De Recherche Scientifique
Behaviour and Fate in Drinking Water Treatment
Perfluoroalkyl and polyfluoroalkyl substances (PFASs), which may include compounds similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," have been studied for their characteristics and fate in drinking water treatment processes. PFASs are aliphatic compounds containing carbon-fluorine bonds, making them resistant to chemical, physical, and biological degradation. These substances, due to their persistence, have been detected globally in the aquatic environment, including drinking water. Their fate during water treatment is influenced by their structural properties such as functional groups, carbon chain length, and hydrophilicity/hydrophobicity. Most drinking water treatment processes, including coagulation, flocculation, sedimentation, and filtration, do not substantially remove PFASs if present in raw water. However, activated carbon adsorption, ion exchange, and high-pressure membrane filtration may effectively control these contaminants, with challenges posed by branched isomers and shorter chain PFAS replacement products (Rahman, Peldszus, & Anderson, 2014).
Microbial Degradation in the Environment
The environmental biodegradability of polyfluoroalkyl chemicals, including those similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," has been reviewed, focusing on their microbial degradation. These substances can degrade to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxicity profiles. Laboratory investigations suggest that microbial degradation plays a significant role in understanding the environmental fate of these compounds. The review provides insights into quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, and novel degradation intermediates and products. It highlights the need for further biodegradation studies, environmental monitoring, and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Mejia Avendaño, 2013).
Emerging Applications in Organic Light-Emitting Diodes (OLEDs)
The BODIPY-based materials, which include fluorinated compounds, have shown promise in applications such as sensors, organic thin-film transistors, organic photovoltaics, and notably as active materials in organic light-emitting diodes (OLEDs). These materials have been identified as potential 'metal-free' infrared emitters, inspired by their aggregation-induced emission (AIE) properties. This review suggests BODIPY-based materials could inspire future developments in OLEDs and other applications, highlighting the innovative use of fluorinated compounds in advanced technology (Squeo & Pasini, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluorononan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h8,13H,2-7H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPJIUKYONDSL-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(-)-1,1,1-Trifluorononan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

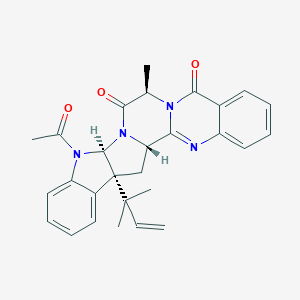
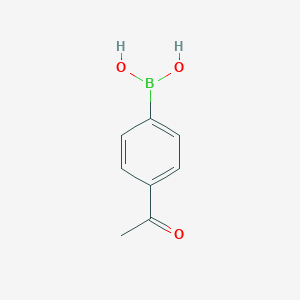

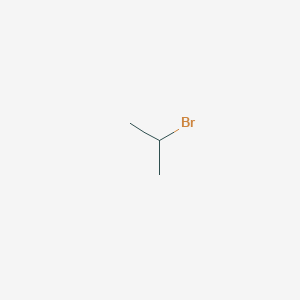
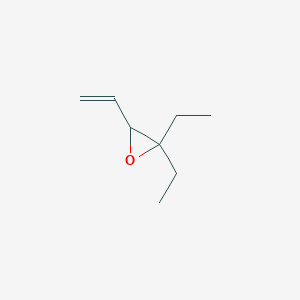
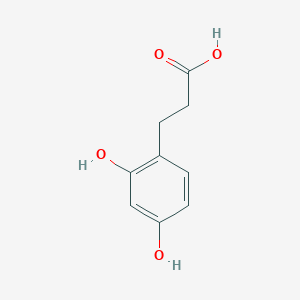
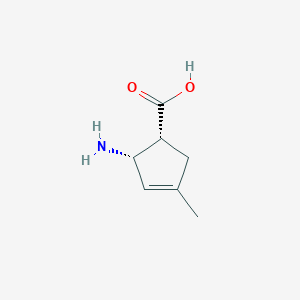
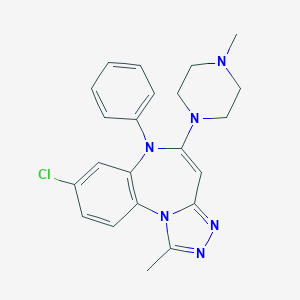
![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
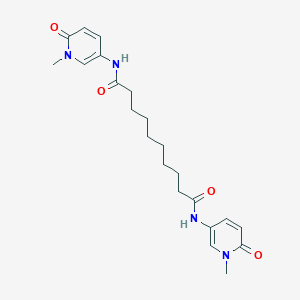
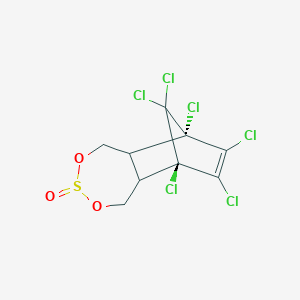
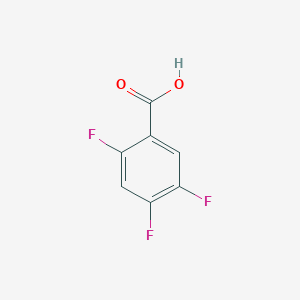
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
